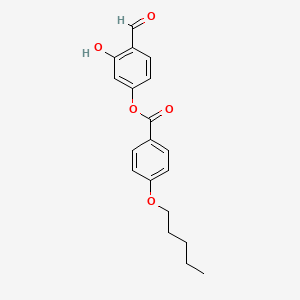![molecular formula C12H19BrNO3P B14218124 Phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester CAS No. 827321-00-6](/img/structure/B14218124.png)
Phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester is a chemical compound with a complex structure that includes a phosphonic acid group, an amino group, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate bromophenyl ethylamine derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding phosphonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester involves its interaction with specific molecular targets. The amino group and the phosphonic acid group can form hydrogen bonds and coordinate with metal ions, respectively. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, [(2S)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester
- Phosphonic acid, [(2S)-2-amino-2-(2-fluorophenyl)ethyl]-, diethyl ester
Uniqueness
Phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
827321-00-6 |
|---|---|
Molecular Formula |
C12H19BrNO3P |
Molecular Weight |
336.16 g/mol |
IUPAC Name |
(1S)-1-(2-bromophenyl)-2-diethoxyphosphorylethanamine |
InChI |
InChI=1S/C12H19BrNO3P/c1-3-16-18(15,17-4-2)9-12(14)10-7-5-6-8-11(10)13/h5-8,12H,3-4,9,14H2,1-2H3/t12-/m1/s1 |
InChI Key |
AVCYBNMHTXZKSC-GFCCVEGCSA-N |
Isomeric SMILES |
CCOP(=O)(C[C@H](C1=CC=CC=C1Br)N)OCC |
Canonical SMILES |
CCOP(=O)(CC(C1=CC=CC=C1Br)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


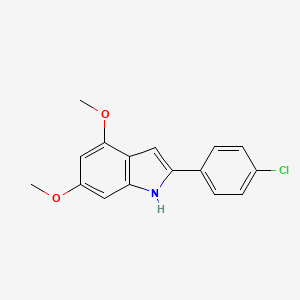
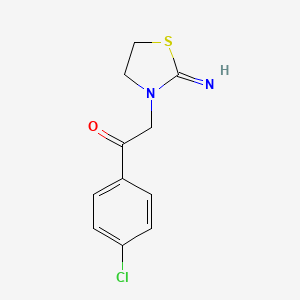
![Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14218061.png)

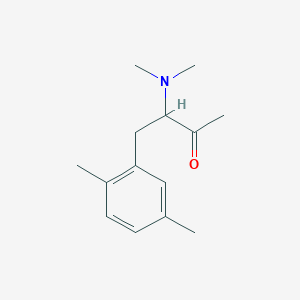
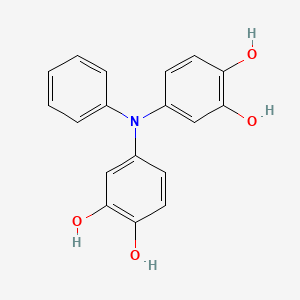
![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)

![N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B14218096.png)
![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)
